5-phenyl-5,5'-spirobi[benzo[b]arsindole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is an organoarsenic compound with the chemical formula C30H21As. It is characterized by a spiro linkage between two dibenzarsole units, with a phenyl group attached to one of the arsenic atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] typically involves the reaction of phenylarsine oxide with dibenzarsole under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) derivatives.
Substitution: The phenyl group or other substituents can be replaced by different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction results in arsenic(III) derivatives .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] involves its interaction with molecular targets such as enzymes and proteins The compound can bind to active sites of enzymes, inhibiting their activityThe specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-5,5’-spirobi[5H-dibenzarsine]
- 5-Phenyl-5,5’-spirobi[5H-dibenzphosphole]
- 5-Phenyl-5,5’-spirobi[5H-dibenzstibole]
Uniqueness
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is unique due to its spiro linkage and the presence of arsenic atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
13424-97-0 |
---|---|
Molekularformel |
C30H21As |
Molekulargewicht |
456.42 |
IUPAC-Name |
5-phenyl-5,5/'-spirobi[benzo[b]arsindole] |
InChI |
InChI=1S/C30H21As/c1-2-12-22(13-3-1)31(27-18-8-4-14-23(27)24-15-5-9-19-28(24)31)29-20-10-6-16-25(29)26-17-7-11-21-30(26)31/h1-21H |
InChI-Schlüssel |
HAQBVSKQPCKQJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[As]23(C4=CC=CC=C4C5=CC=CC=C52)C6=CC=CC=C6C7=CC=CC=C37 |
Synonyme |
5-Phenyl-5,5/'-spirobi[5H-dibenzarsole] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.